Cas no 1198063-27-2 (N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide)
N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide
- EN300-26579743
- Z2865985219
- N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide
- 1198063-27-2
- N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide
-
- Inchi: 1S/C14H19N3O3S/c1-15-14(18)16-8-10-17(11-9-16)21(19,20)12-7-13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,15,18)
- InChI Key: POAQKGHQSZYCTL-UHFFFAOYSA-N
- SMILES: N1(C(NC)=O)CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1
Computed Properties
- Exact Mass: 309.115
- Monoisotopic Mass: 309.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 78.1A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 14.12±0.20(Predicted)
N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579743-0.05g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
| Enamine | EN300-26579743-0.1g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
| Enamine | EN300-26579743-0.25g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
| Enamine | EN300-26579743-0.5g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
| Enamine | EN300-26579743-1g |
1198063-27-2 | 90% | 1g |
$842.0 | 2023-09-14 | ||
| Enamine | EN300-26579743-2.5g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
| Enamine | EN300-26579743-5g |
1198063-27-2 | 90% | 5g |
$2443.0 | 2023-09-14 | ||
| Enamine | EN300-26579743-10g |
1198063-27-2 | 90% | 10g |
$3622.0 | 2023-09-14 | ||
| Enamine | EN300-26579743-10.0g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
| Enamine | EN300-26579743-1.0g |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide |
1198063-27-2 | 95.0% | 1.0g |
$842.0 | 2025-03-20 |
N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide
Professional Introduction to N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide (CAS No. 1198063-27-2)
N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1198063-27-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this compound incorporates several key functional groups, including a sulfonyl group and a piperazine moiety, which are known to contribute to its unique pharmacological properties.
The N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide molecule is characterized by its intricate connectivity and the presence of multiple reactive sites. The sulfonyl group, specifically located at the 4-position of the piperazine ring, plays a crucial role in modulating the compound's interactions with biological targets. This structural feature is particularly relevant in the context of developing novel therapeutic agents, as sulfonyl compounds are widely recognized for their ability to engage with enzymes and receptors in a highly specific manner.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the binding mechanisms of this compound. Studies have demonstrated that the sulfonyl group in N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide can form critical hydrogen bonds and hydrophobic interactions with key residues in target proteins. These interactions are essential for achieving high affinity and selectivity, which are paramount in drug design. The phenylethenyl moiety further enhances the compound's pharmacophoric potential by providing additional binding pockets and modulating electronic properties.
In the realm of medicinal chemistry, the piperazine ring is a well-documented scaffold that exhibits a wide range of biological activities. Its ability to mimic natural amino acid structures makes it an attractive component in drug development. In particular, piperazine derivatives have been extensively explored for their potential in treating neurological disorders, infectious diseases, and cancer. The incorporation of the sulfonyl group into the piperazine framework in N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide not only enhances its solubility but also improves its metabolic stability, making it a more viable candidate for therapeutic applications.
The synthesis of N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Researchers have developed efficient synthetic routes that leverage modern catalytic methods and green chemistry principles to minimize waste and improve yields. These synthetic strategies are crucial for scaling up production and ensuring the availability of this compound for further preclinical and clinical investigations.
Current research efforts are focused on evaluating the pharmacological profile of N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide across various disease models. Preliminary studies have revealed promising results regarding its potential as an anti-inflammatory agent and a modulator of neurotransmitter systems. The compound's ability to interact with specific enzymes and receptors has opened up new avenues for treating conditions such as chronic pain, depression, and neurodegenerative diseases. Further investigation is warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties.
The development of novel drug candidates relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide exemplifies how structural innovation can lead to the discovery of new therapeutic entities. By leveraging cutting-edge synthetic techniques and computational tools, researchers can accelerate the discovery process and bring new treatments to patients more quickly. The continued exploration of this compound will undoubtedly contribute valuable insights into drug design principles and expand our understanding of molecular interactions at the atomic level.
In conclusion, N-Methyl-4-[(2-phenylethenyl)sulfonyl]-1-piperazinecarboxamide (CAS No. 1198063-27-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a compelling candidate for further development. As research progresses, this compound is expected to play a pivotal role in addressing unmet medical needs and improving patient outcomes across various therapeutic areas.
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